molecular formula C11H7BrN2O B8587967 6-Bromo-3-cyano-2-methoxyquinoline

6-Bromo-3-cyano-2-methoxyquinoline

Cat. No. B8587967
M. Wt: 263.09 g/mol
InChI Key: ICFYDVQIOHUFBH-UHFFFAOYSA-N
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Patent
US04710507

Procedure details

A suspension of 6-bromo-3-cyano-2-[1H]-quinolone (14.6 g) in dichloromethane (150 cm3) was stirred under nitrogen with trimethyloxonium tetrafluoroborate (10.35 g) for 2 days. A solution of 2M sodium hydroxide (100 cm3) was added and the aqueous phase was extracted with dichloromethane (3×200 cm3). The dried (MgSO4) extracts were concentrated in vacuo and the residue chromatographed on silica (Merck "MK 60.9385") eluting with hexane:ethyl acetate, 4:1, to give a solid which was recrystallised from ethyl acetate to afford 6-bromo-3-cyano-2-methoxyquinoline, m.p. 169°-172°, (1.96 g).
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
10.35 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7](=[O:12])[C:6]([C:13]#[N:14])=[CH:5]2.F[B-](F)(F)F.[CH3:20][O+](C)C.[OH-].[Na+]>ClCCl>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7]([O:12][CH3:20])[C:6]([C:13]#[N:14])=[CH:5]2 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
14.6 g
Type
reactant
Smiles
BrC=1C=C2C=C(C(NC2=CC1)=O)C#N
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
10.35 g
Type
reactant
Smiles
F[B-](F)(F)F.C[O+](C)C
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with dichloromethane (3×200 cm3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The dried (MgSO4) extracts
CONCENTRATION
Type
CONCENTRATION
Details
were concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue chromatographed on silica (Merck "MK 60.9385")
WASH
Type
WASH
Details
eluting with hexane
CUSTOM
Type
CUSTOM
Details
ethyl acetate, 4:1, to give a solid which
CUSTOM
Type
CUSTOM
Details
was recrystallised from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C=C(C(=NC2=CC1)OC)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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